Furosin

Description

Structure

3D Structure

Properties

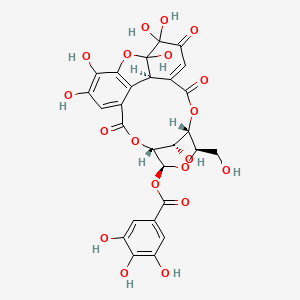

Molecular Formula |

C27H22O19 |

|---|---|

Molecular Weight |

650.5 g/mol |

IUPAC Name |

[(1S,9R,18R,19S,21R,22S)-7,7,8,12,13,22-hexahydroxy-21-(hydroxymethyl)-3,6,16-trioxo-2,17,20,23-tetraoxapentacyclo[16.3.1.18,11.04,9.010,15]tricosa-4,10,12,14-tetraen-19-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C27H22O19/c28-5-12-19-18(35)21(25(42-12)45-22(36)6-1-9(29)16(33)10(30)2-6)44-23(37)7-3-11(31)17(34)20-14(7)15-8(24(38)43-19)4-13(32)26(39,40)27(15,41)46-20/h1-4,12,15,18-19,21,25,28-31,33-35,39-41H,5H2/t12-,15+,18+,19-,21-,25+,27?/m1/s1 |

InChI Key |

CXTMLIMZRPKULL-YXYYPBJFSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)O[C@H]2[C@H]3[C@H]([C@@H]([C@H](O2)CO)OC(=O)C4=CC(=O)C(C5([C@@H]4C6=C(O5)C(=C(C=C6C(=O)O3)O)O)O)(O)O)O |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C3C(C(C(O2)CO)OC(=O)C4=CC(=O)C(C5(C4C6=C(O5)C(=C(C=C6C(=O)O3)O)O)O)(O)O)O |

Synonyms |

furosin |

Origin of Product |

United States |

Foundational & Exploratory

Furosine Formation in the Maillard Reaction: A Technical Guide for Researchers and Drug Development Professionals

Affiliation: Google Research

Abstract

The Maillard reaction, a cornerstone of food chemistry, also presents significant implications for the pharmaceutical sciences, particularly concerning protein-based therapeutics and drug formulation. A key indicator of the early stages of this non-enzymatic browning process is the formation of furosine. This technical guide provides an in-depth exploration of furosine formation, its underlying chemical mechanisms, and the analytical methodologies for its quantification. Furthermore, this document delves into the toxicological significance of furosine, offering crucial insights for researchers, scientists, and drug development professionals. Quantitative data are systematically presented in tabular format to facilitate comparative analysis, and detailed experimental protocols are provided. All elucidated pathways and workflows are visualized using Graphviz diagrams to ensure clarity and comprehension.

Introduction: The Maillard Reaction and the Significance of Furosine

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. While it is celebrated for generating the desirable colors and flavors in cooked foods, it is also a source of concern in the food and pharmaceutical industries due to the potential loss of nutritional value and the formation of potentially harmful compounds.

Furosine (ε-N-2-furoylmethyl-L-lysine) itself is not naturally present in raw materials. Instead, it is an artifact formed during the acid hydrolysis of the Amadori product, which is the first stable intermediate of the Maillard reaction. Specifically, the ε-amino group of a lysine residue reacts with a reducing sugar to form an N-substituted glycosylamine, which then undergoes an Amadori rearrangement to form a 1-amino-1-deoxy-2-ketose, the Amadori product. Because the Amadori products themselves are unstable and difficult to quantify directly, furosine has become a widely accepted and reliable marker for the extent of the early Maillard reaction and is often used to assess the thermal processing history and storage conditions of food and biological products.[1][2]

For drug development professionals, understanding furosine formation is critical. Protein-based drugs, especially when formulated with reducing sugars as excipients, can undergo the Maillard reaction during processing and storage, leading to protein modification, aggregation, and loss of therapeutic efficacy. The presence of Maillard reaction products can also impact the safety profile of the drug product.

The Chemical Pathway of Furosine Formation

The formation of furosine is a two-part process: the initial Maillard reaction leading to the Amadori product, followed by the acid-catalyzed conversion of the Amadori product to furosine during sample analysis.

Part 1: Formation of the Amadori Product

-

Condensation: The reaction initiates with the nucleophilic attack of the primary amino group of an amino acid (typically the ε-amino group of lysine) on the carbonyl group of a reducing sugar. This forms a reversible Schiff base.

-

Amadori Rearrangement: The Schiff base undergoes a spontaneous and irreversible rearrangement to form a more stable 1-amino-1-deoxy-2-ketose, known as the Amadori product.[3] This product is the direct precursor to furosine.

Part 2: Acid-Catalyzed Conversion of Amadori Product to Furosine

During sample analysis, the protein is hydrolyzed using strong acid (e.g., HCl) at elevated temperatures. Under these conditions, the Amadori product undergoes a series of reactions, including dehydration and cyclization, to form furosine.[4]

Figure 1: Chemical pathway of furosine formation from a lysine residue and a reducing sugar.

Factors Influencing Furosine Formation

The rate and extent of furosine formation are influenced by several factors, primarily those that affect the Maillard reaction itself.

-

Temperature and Time: As with most chemical reactions, higher temperatures and longer reaction times generally lead to increased formation of Maillard reaction products, including the furosine precursor.[5]

-

pH: The Maillard reaction is significantly pH-dependent. The reaction rate is generally slow at acidic pH due to the protonation of the amino groups, which reduces their nucleophilicity. The rate increases as the pH becomes neutral to alkaline.[6][7] However, extreme alkaline conditions can promote alternative sugar degradation pathways.

-

Type of Reducing Sugar: The reactivity of reducing sugars in the Maillard reaction varies. Pentoses (e.g., ribose) are generally more reactive than hexoses (e.g., glucose, fructose), and disaccharides like lactose also participate, albeit sometimes at a slower rate.

-

Type of Amino Acid: While furosine is specifically derived from lysine, the overall Maillard reaction involves various amino acids, which can compete for reducing sugars and influence the reaction landscape.

-

Water Activity (aw): The Maillard reaction rate is maximal at intermediate water activity levels (aw = 0.6-0.7). At very low aw, the mobility of reactants is limited, and at high aw, water can inhibit the initial condensation step through dilution.

Quantitative Analysis of Furosine Formation

The quantification of furosine is a key analytical tool for assessing the extent of the early Maillard reaction. The data presented below have been compiled from various studies to illustrate the influence of different conditions on furosine formation.

Molar Yield of Furosine from Different Amadori Products

The yield of furosine from the acid hydrolysis of Amadori products is not 100% and varies depending on the precursor and the hydrolysis conditions.

| Amadori Product Precursor | Hydrolysis Conditions (HCl) | Molar Yield of Furosine (%) | Reference |

| N-ε-(1-deoxy-D-fructosyl)lysine | 6 M | 32 | [8] |

| N-ε-(1-deoxy-D-fructosyl)lysine | 8 M | 46 | [8] |

| N-ε-(1-deoxy-D-lactulosyl)lysine | 6 M | 34 | [8] |

| N-ε-(1-deoxy-D-lactulosyl)lysine | 8 M | 50 | [8] |

| N-ε-(1-deoxy-D-maltulosyl)lysine | 6 M | 34 | [8] |

| N-ε-(1-deoxy-D-maltulosyl)lysine | 8 M | 51 | [8] |

| N-ε-(1-deoxy-D-tagatosyl)lysine | 6 M | 42 | [8] |

| N-ε-(1-deoxy-D-tagatosyl)lysine | 8 M | Not significantly affected | [8] |

Furosine Content in Various Food Products

The following table provides a range of furosine concentrations found in commercially available food products, illustrating the impact of processing and composition.

| Food Product | Furosine Concentration (mg/100g protein) | Reference |

| Fermented Milk | 25.40 - 1661.05 | [9] |

| Processed Velvet Antler (Freeze-dried) | 148.51 - 193.93 | [5] |

| Processed Velvet Antler (Boiled) | 168.10 - 241.22 | [5] |

| Breakfast Cereals | 95 - 214 (mg/kg of product) | [10] |

| Ginseng (Fresh) | 3.35 (g/kg protein) | [11] |

| Ginseng (Black, concentrate) | 42.28 (g/kg protein) | [11] |

Experimental Protocols for Furosine Quantification

The most common method for the quantification of furosine is reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Below is a detailed, representative protocol.

Standard Operating Procedure for Furosine Analysis by RP-HPLC

1. Sample Preparation and Hydrolysis:

-

Accurately weigh a sample amount corresponding to approximately 30-70 mg of protein into a screw-cap Pyrex tube.

-

Add 8 mL of 8 N HCl.

-

Purge the tube with nitrogen gas for 2 minutes to remove oxygen.

-

Seal the tube tightly and heat at 110°C for 23 hours in a heating block or oven.

-

After hydrolysis, allow the sample to cool to room temperature.

-

Filter the hydrolysate through a Whatman No. 4 filter paper.

2. Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 10 mL of deionized water.

-

Load 0.5 mL of the filtered hydrolysate onto the conditioned SPE cartridge.

-

Wash the cartridge with 10 mL of deionized water to remove interfering substances.

-

Elute the furosine from the cartridge with 3 mL of 3 M HCl.

-

Evaporate the eluate to dryness under vacuum.

3. Sample Reconstitution and Analysis:

-

Reconstitute the dried residue in a known volume (e.g., 1-3 mL) of the mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

4. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a solution of 5 mM sodium heptanesulfonate in water with 20% (v/v) acetonitrile and 0.2% (v/v) formic acid.

-

Flow Rate: 0.6 - 1.2 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector at 280 nm.

5. Quantification:

-

Prepare a calibration curve using a certified furosine standard.

-

Quantify the furosine in the sample by comparing its peak area to the calibration curve.

-

Express the results as mg of furosine per 100 g of protein. The protein content of the original sample needs to be determined separately using a standard method (e.g., Kjeldahl).

Figure 2: Experimental workflow for the quantification of furosine by RP-HPLC.

Toxicological Relevance of Furosine

For professionals in drug development and safety assessment, the toxicological profile of any compound formed in a drug product is of paramount importance. While furosine has long been considered primarily a marker of heat damage, recent studies have shed light on its potential biological effects.

6.1. In Vitro and In Vivo Toxicity

-

Target Organs: In vivo studies in animal models have identified the liver and kidneys as the primary target organs for furosine toxicity.[1][12]

-

Cellular Effects: In vitro studies using human cell lines have shown that furosine can induce cell death in a dose-dependent manner. Kidney (Hek-293) and liver (HepG2) cell lines appear to be particularly sensitive, with significant reductions in cell viability observed at relatively low concentrations.

-

Mechanism of Toxicity: The toxic effects of furosine are thought to be mediated through the induction of apoptosis (programmed cell death) and necroptosis (a form of programmed necrosis). One proposed mechanism involves the activation of the RIPK1/RIPK3/MLKL necroptosis pathway in hepatocytes. Furosine has also been shown to induce DNA damage in sensitive cell lines.

-

Mutagenicity: The Ames test has indicated that furosine does not have mutagenic effects. This suggests that its toxicity is more likely related to cytotoxicity and the induction of cell death pathways rather than causing genetic mutations.

6.2. In Vivo Metabolism and Fate

The metabolic fate of furosine is an area of ongoing research. Studies in animal models suggest that only a small percentage of ingested furosine is excreted unchanged.[1] This indicates that furosine is likely metabolized in the body. A recent study identified lysophosphatidylcholine 18:0 (LPC (18:0)) as a metabolic mediator of furosine-induced liver toxicity, regulated by the upstream gene PLA2-3.

Figure 3: Proposed signaling pathway for furosine-induced hepatotoxicity.

6.3. Implications for Drug Development

The potential for furosine to induce liver and kidney toxicity, even if at high doses, underscores the importance of minimizing the Maillard reaction in the manufacturing and storage of protein-based therapeutics. The formation of furosine precursors in a drug product could:

-

Indicate a loss of potency of the active pharmaceutical ingredient.

-

Signal the presence of other, potentially more reactive, Maillard reaction products.

-

Contribute to the overall toxicological burden of the product.

Therefore, the monitoring of furosine levels can serve as a critical quality attribute (CQA) in the development and quality control of biopharmaceuticals. While direct interactions of furosine with drug-metabolizing enzymes like the cytochrome P450 system have not been extensively studied, its impact on major metabolic organs like the liver warrants consideration in preclinical safety assessments.

Conclusion

Furosine is a pivotal indicator of the early Maillard reaction, providing valuable insights into the processing history and stability of food and pharmaceutical products. This technical guide has provided a comprehensive overview of the chemical formation of furosine, detailed methodologies for its quantification, and a summary of its toxicological profile. For researchers and professionals in drug development, a thorough understanding of furosine formation is not merely an analytical exercise but a crucial component of ensuring the safety, efficacy, and quality of therapeutic products. The continued investigation into the in vivo fate and biological activity of furosine and other Maillard reaction products will further enhance our ability to mitigate their formation and potential risks.

References

- 1. researchgate.net [researchgate.net]

- 2. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Studies on the formation of furosine and pyridosine during acid hydrolysis of different Amadori products of lysine | TU Dresden [fis.tu-dresden.de]

- 7. agriscigroup.us [agriscigroup.us]

- 8. Qualitative and quantitative analysis of furosine in fresh and processed ginsengs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Furosine induces DNA damage and cell death in selected human cell lines: a strong toxicant to kidney Hek-293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Furosine, a Maillard Reaction Product, Triggers Necroptosis in Hepatocytes by Regulating the RIPK1/RIPK3/MLKL Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Furosin as a Chemical Marker for Heat-Treated Foods: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furosin (ε-N-2-furoylmethyl-L-lysine) is a chemical compound that is not naturally present in raw foods but is formed during thermal processing.[1] It has become a widely recognized and valuable chemical marker for assessing the intensity of heat treatment and the extent of the early stages of the Maillard reaction in food products.[2] The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is responsible for the desirable color, flavor, and aroma of many cooked foods.[3] However, it can also lead to the loss of essential amino acids, such as lysine, thereby reducing the nutritional quality of the food.[2][4]

This compound is formed from the acid hydrolysis of the Amadori product, ε-N-deoxylactulosyl-lysine, which is an early, stable intermediate of the Maillard reaction.[1][5][6] Its concentration in a food product correlates with the severity of the heat treatment applied and the loss of available lysine.[2][7] Therefore, the quantification of this compound is a crucial tool for quality control in the food industry, allowing for the monitoring of thermal processes and the evaluation of nutritional damage.[1][4][8] This guide provides a comprehensive overview of this compound, its formation, analytical methodologies for its quantification, and its application as a heat-treatment marker in various food matrices.

The Maillard Reaction and this compound Formation

The formation of this compound is a direct consequence of the Maillard reaction, a complex network of chemical reactions initiated by the condensation of a reducing sugar with the primary amino group of an amino acid, peptide, or protein.[3] In the context of this compound, the key reactants are a reducing sugar (e.g., glucose, lactose) and the ε-amino group of a lysine residue within a protein.

The initial step involves the formation of a Schiff base, which then cyclizes to form an N-substituted glycosylamine.[3] This unstable intermediate undergoes an Amadori rearrangement to form a more stable 1-amino-1-deoxy-2-ketose, commonly known as an Amadori product.[3][5] In the case of lysine and glucose, this product is ε-N-(1-deoxy-D-fructos-1-yl)-L-lysine. This compound itself is not the Amadori product but an artifact formed during the acid hydrolysis of the food sample, a necessary step in its analytical determination.[6][9] The acidic conditions convert the fructosyl-lysine moiety into the more stable this compound molecule.

dot

Caption: Formation of this compound via the Maillard Reaction.

Analytical Methodologies for this compound Determination

The accurate quantification of this compound in complex food matrices requires robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.[1][10][11] Several variations of HPLC methods have been developed and validated for different food products.

Key Experimental Protocols

The general workflow for this compound analysis involves sample preparation followed by chromatographic separation and detection.

3.1.1. Sample Preparation: Acid Hydrolysis

The first and most critical step is the liberation of this compound from the protein backbone through acid hydrolysis. This process also converts the Amadori product into this compound.

-

Protocol: A precisely weighed amount of the food sample (typically 150 mg to 0.6 g) is hydrolyzed with a strong acid, most commonly hydrochloric acid (HCl) at concentrations ranging from 7.95 M to 10.6 M.[12][13]

-

The hydrolysis is carried out in a sealed vial, often under an inert atmosphere (e.g., nitrogen or helium) to prevent oxidation, at a high temperature (typically 110°C) for a prolonged period (22 to 24 hours).[12][13][14]

-

After hydrolysis, the hydrolysate is filtered to remove any solid residues.[13][14]

3.1.2. Clean-up: Solid-Phase Extraction (SPE)

To remove interfering compounds from the complex hydrolysate and to concentrate the analyte, a solid-phase extraction (SPE) step is often employed.

-

Protocol: The filtered hydrolysate is passed through an SPE cartridge, typically a C18 reversed-phase cartridge.[5][13][14]

-

The cartridge is pre-conditioned with methanol and water.[13]

-

After loading the sample, interfering substances are washed away, and this compound is then eluted with a suitable solvent, such as 3M HCl.[13][14]

-

The eluate is then often evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.[13]

3.1.3. Chromatographic Separation and Detection

Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a common and effective method for separating the polar this compound molecule from other components in the sample extract.[1]

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.[1][12]

-

Column: A C18 analytical column is frequently used for the separation.[13]

-

Mobile Phase: The mobile phase typically consists of an aqueous solution containing an ion-pairing agent, such as sodium heptanesulfonate, mixed with an organic modifier like acetonitrile and an acid, such as formic acid, to control the pH.[13]

-

Detection: this compound is detected by UV absorbance at a wavelength of 280 nm.[1][11][12]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard using an external standard calibration curve.[15]

More recent developments include the use of Ultra-High-Performance Liquid Chromatography (UHPLC) which offers faster analysis times, and hydrophilic interaction liquid chromatography (HILIC) which avoids the need for ion-pairing agents.[5][10] Capillary electrophoresis has also been shown to be a viable alternative to HPLC.[16]

dot

Caption: General Analytical Workflow for this compound Determination.

Quantitative Data of this compound in Heat-Treated Foods

The concentration of this compound in food products varies significantly depending on the food matrix, the type and intensity of the heat treatment, and other processing parameters. The following tables summarize representative quantitative data for this compound content in various food categories.

Table 1: this compound Content in Milk and Dairy Products

| Product | Heat Treatment | This compound Content (mg/100g protein) | Reference |

| Raw Milk | None | Not Detected | [1] |

| Pasteurized Milk | 72°C, 15s | 8 - 250 | [16] |

| UHT Milk | 135-150°C, 2-5s | Higher than pasteurized | [1] |

| Cheese | Varies | Up to 400 | [16] |

Table 2: this compound Content in Cereal Products

| Product | Heat Treatment | This compound Content (mg/100g protein) | Reference |

| Durum Wheat Pasta | Drying | Varies with temperature | [4] |

| Baby Cereals | Toasted/Hydrolyzed | 293 - 3,180 | [13] |

| Fried Cereals | Frying | 138.9 µg/g (food) | [7] |

| Toasted Cereals | Toasting | High concentrations | [7] |

Table 3: this compound Content in Meat and Other Food Products

| Product | Heat Treatment | This compound Content (mg/100g protein) | Reference |

| Cooked Ham | Cooking | Varies with intensity | [8] |

| Corned Beef | Thermal Processing | 289.23 - 701.53 | [17] |

| Fried Salmon | Frying | 34.6 µg/g (food) | [7] |

| Grilled Eggs | Grilling | 24.5 µg/g (food) | [7] |

| Boiled Banana | Boiling | 42.0 µg/g (food) | [7] |

| Processed Velvet Antler | Boiling | 168.10 - 241.22 | [18] |

Applications in Research and Development

The analysis of this compound has several important applications for researchers, scientists, and professionals in drug development:

-

Food Quality Control: Monitoring this compound levels allows for the standardization of thermal processes and ensures consistent product quality.[1][8]

-

Nutritional Assessment: this compound content serves as an indicator of lysine blockage, providing insights into the nutritional value of heat-processed foods.[2][4]

-

Process Optimization: By measuring this compound, food manufacturers can optimize cooking times and temperatures to minimize nutritional damage while achieving desired sensory attributes.

-

Detection of Adulteration: In some cases, this compound analysis can be used to detect the fraudulent addition of reconstituted milk to fresh milk, as reconstituted milk powder has undergone more intense heat treatment.[1]

-

Toxicological Studies: While this compound itself is primarily a marker, the Maillard reaction can produce other potentially harmful compounds. Recent research has explored the toxic effects of Maillard reaction products, with some studies suggesting that furosine may have implications for kidney health by triggering ferroptosis.[19] This is an area of growing interest for toxicologists and drug development professionals studying diet-related health issues.

Conclusion

This compound is an indispensable chemical marker for assessing the impact of heat treatment on food products. Its formation is intrinsically linked to the Maillard reaction, a cornerstone of food chemistry. The well-established analytical methods, particularly HPLC, provide a reliable means for its quantification. The data derived from this compound analysis offers invaluable insights into process control, nutritional quality, and food safety. For researchers and scientists, understanding the principles of this compound formation and analysis is crucial for the development of high-quality, nutritious, and safe food products. Furthermore, the emerging research into the physiological effects of Maillard reaction products, including this compound, opens new avenues for investigation at the intersection of food science and human health.

References

- 1. Determination of Furosine - Lifeasible [lifeasible.com]

- 2. Forty years of furosine - forty years of using Maillard reaction products as indicators of the nutritional quality of foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maillard reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Determination of furosine in thermally processed foods by hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Relationship of Thermal Treatment and Antioxidant Capacity in Cooked Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Furosine and Fluorescence as Markers of the Maillard Reaction for the Evaluation of Meat Products during Actual Cooking Conditions [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Furosine in Milk by High Performance Liquid Chromatography [zhgry.aiijournal.com]

- 12. researchgate.net [researchgate.net]

- 13. cerealsgrains.org [cerealsgrains.org]

- 14. Qualitative and quantitative analysis of furosine in fresh and processed ginsengs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Improved method for the determination of furosine in food by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Maillard reaction products with furan ring, like furosine, cause kidney injury through triggering ferroptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Furosine in Processed Foods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furosine (ε-N-(2-furoylmethyl)-L-lysine), a lysine derivative formed during the early stages of the Maillard reaction, is a significant compound in thermally processed foods. Its presence serves as a key indicator of the intensity of heat treatment and the extent of protein damage, particularly the loss of the essential amino acid lysine. While technologically useful, the biological implications of furosine consumption are of increasing interest and concern. This technical guide provides an in-depth analysis of the biological significance of furosine, detailing its formation, analytical methodologies for its detection, its role as a quality marker, and its physiological and toxicological effects. Particular emphasis is placed on its impact on nutrient bioavailability, potential toxicity to the liver and kidneys, and its emerging relationship with the gut microbiota. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in the fields of food science, nutrition, and drug development.

Introduction: The Maillard Reaction and the Genesis of Furosine

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is fundamental to the development of color, flavor, and aroma in cooked foods. However, this complex cascade of reactions also leads to the formation of a variety of compounds, including furosine. Furosine itself is not naturally present in raw foods but is formed during the acid hydrolysis of the Amadori product, fructosyl-lysine, which is an early Maillard reaction product.[1][2] Therefore, the concentration of furosine is a reliable measure of the extent of the initial stages of the Maillard reaction in processed foods.[2]

The formation of furosine is influenced by several factors, including the temperature and duration of heat treatment, the types of reducing sugars and proteins present, and the water activity of the food matrix.[3] High temperatures, prolonged processing times, and the presence of reactive sugars like lactose contribute to higher levels of furosine.[3][4]

dot graph Maillard_Reaction_Pathway { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Reducing_Sugar [label="Reducing Sugar\n(e.g., Glucose, Lactose)", fillcolor="#F1F3F4"]; Lysine [label="Protein-bound Lysine", fillcolor="#F1F3F4"]; Schiff_Base [label="Schiff Base\n(Unstable)", fillcolor="#FBBC05"]; Amadori_Product [label="Amadori Product\n(Fructosyl-lysine)", fillcolor="#FBBC05"]; Acid_Hydrolysis [label="Acid Hydrolysis\n(Analytical Step)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Furosine [label="Furosine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Advanced_Glycation_End_Products [label="Advanced Glycation\nEnd Products (AGEs)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Node Definitions Reducing_Sugar [label="Reducing Sugar\n(e.g., Glucose, Lactose)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysine [label="Protein-bound Lysine", fillcolor="#F1F3F4", fontcolor="#202124"]; Schiff_Base [label="Schiff Base\n(Unstable)", fillcolor="#FBBC05", fontcolor="#202124"]; Amadori_Product [label="Amadori Product\n(Fructosyl-lysine)", fillcolor="#FBBC05", fontcolor="#202124"]; Acid_Hydrolysis [label="Acid Hydrolysis\n(Analytical Step)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Furosine [label="Furosine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Advanced_Glycation_End_Products [label="Advanced Glycation\nEnd Products (AGEs)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions with improved color contrast Reducing_Sugar -> Schiff_Base [label=" Condensation ", color="#202124"]; Lysine -> Schiff_Base [color="#202124"]; Schiff_Base -> Amadori_Product [label=" Amadori\nRearrangement ", color="#202124"]; Amadori_Product -> Acid_Hydrolysis [style=dashed, color="#202124"]; Acid_Hydrolysis -> Furosine [color="#202124"]; Amadori_Product -> Advanced_Glycation_End_Products [label=" Further Reactions ", color="#202124"]; }

Figure 1: Formation of Furosine via the Maillard Reaction.

Furosine as an Indicator of Thermal Processing and Food Quality

The concentration of furosine is widely accepted as a reliable chemical indicator of the intensity of heat treatment applied to foods, particularly dairy products, infant formulas, bakery products, and fruit juices.[4][5] Its stability during storage and the direct correlation between its concentration and the severity of heating make it a valuable tool for quality control in the food industry.[4]

Table 1: Furosine Content in Various Processed Foods

| Food Product | Processing | Furosine Content (mg/100g protein) | Reference(s) |

| Raw Milk | Minimal | < 10 | [6] |

| Pasteurized Milk | Low-temperature | 10 - 40 | [6] |

| UHT Milk | High-temperature | 70 - 250 | [6] |

| Infant Formula | Varies | 471.9 - 639.5 | [5] |

| Bakery Products | Baking | Varies widely | [5] |

| Honey | Heating/Storage | Up to 1000 (mg/kg) | [5] |

| Cooked Ham | Cooking | Varies | [7] |

| Velvet Antler (boiled) | Boiling | 168.10 - 241.22 (mg/kg protein) | [3] |

Biological Significance of Furosine

The biological effects of furosine are multifaceted, ranging from its impact on nutrient availability to potential toxicological concerns.

Impact on Nutrient Bioavailability

The formation of furosine's precursor, fructosyl-lysine, involves the blockage of the ε-amino group of lysine.[2] This modification renders the lysine residue nutritionally unavailable, as it cannot be utilized for protein synthesis. Lysine is an essential amino acid, and its reduction in processed foods, especially in infant formulas and staple foods, can have significant nutritional consequences.[5] The analysis of furosine, therefore, provides an indirect measure of lysine damage and the overall nutritional quality of a protein.[2]

Toxicological Profile

Recent in vitro and in vivo studies have raised concerns about the potential toxicity of furosine.

In vitro studies using various human cell lines have demonstrated that furosine can induce cytotoxicity and DNA damage.[5][8] Kidney (Hek-293) and liver (HepG2) cell lines have been shown to be particularly sensitive to furosine exposure, with significant reductions in cell viability observed at concentrations as low as 50 mg/L.[5][9] The primary mechanism of toxicity appears to be the induction of apoptosis and DNA damage rather than mutagenicity, as furosine did not show mutagenic effects in the Ames test.[5][8]

Table 2: In Vitro Cytotoxicity of Furosine on Human Cell Lines

| Cell Line | IC50 (mg/L) | Observed Effects | Reference(s) |

| Hek-293 (Kidney) | ~150 | Reduced cell viability, DNA damage, apoptosis | [5][9] |

| HepG2 (Liver) | ~200 | Reduced cell viability, DNA damage, apoptosis | [5][9] |

| SK-N-SH (Neuronal) | > 200 | Reduced cell viability at higher concentrations | [5] |

| Caco-2 (Intestinal) | > 800 | More resistant to furosine-induced toxicity | [5] |

Animal studies have corroborated the in vitro findings, identifying the liver and kidneys as the primary target organs for furosine toxicity.[9][10] Oral administration of furosine to mice resulted in inhibited weight gain and adverse effects on liver and kidney function.[9] Histopathological examinations revealed inflammation and pathological changes in liver tissue, suggesting that furosine can induce liver damage through the activation of necroptosis and inflammatory responses.[11]

Table 3: Key Findings from In Vivo Toxicity Studies of Furosine in Mice

| Parameter | Observation | Reference(s) |

| Body Weight | Inhibition of weight gain | [9] |

| Liver Function | Altered biochemical indicators (ALT, AST, etc.) | [10][11] |

| Kidney Function | Altered biochemical indicators | [10] |

| Histopathology | Liver inflammation and pathological changes | [11] |

| Mechanism | Induction of apoptosis and inflammatory necrosis | [9][10] |

dot graph Furosine_Toxicity_Pathway { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Furosine [label="Furosine Ingestion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Absorption [label="Absorption", shape=ellipse, fillcolor="#F1F3F4"]; Liver [label="Liver", fillcolor="#FBBC05"]; Kidney [label="Kidney", fillcolor="#FBBC05"]; Apoptosis [label="Induction of Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Activation of\nInflammatory Necrosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tissue_Damage [label="Tissue Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Node Definitions Furosine [label="Furosine Ingestion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Absorption [label="Systemic Circulation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Liver [label="Target Organ: Liver", fillcolor="#FBBC05", fontcolor="#202124"]; Kidney [label="Target Organ: Kidney", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Stress [label="Cellular Stress", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Induction of Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Necroptosis [label="Activation of Necroptosis\n(RIPK1/RIPK3/MLKL Pathway)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammatory Response", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tissue_Damage [label="Organ Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions Furosine -> Absorption; Absorption -> Liver; Absorption -> Kidney; Liver -> Cellular_Stress; Kidney -> Cellular_Stress; Cellular_Stress -> Apoptosis; Cellular_Stress -> Necroptosis; Cellular_Stress -> Inflammation; Apoptosis -> Tissue_Damage; Necroptosis -> Tissue_Damage; Inflammation -> Tissue_Damage; }

Figure 2: Proposed Signaling Pathway for Furosine-Induced Toxicity.

Relationship with Advanced Glycation End Products (AGEs)

Furosine is considered a marker of the early stages of the Maillard reaction, while Advanced Glycation End Products (AGEs) are formed in the later stages. The Amadori products that lead to furosine formation upon hydrolysis can also serve as precursors for the formation of various AGEs, such as Nε-(carboxymethyl)lysine (CML).[2] AGEs have been implicated in the pathogenesis of various chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Therefore, high levels of furosine in food may indicate a higher potential for the presence of AGEs.

Interaction with Gut Microbiota

The interaction between furosine and the gut microbiota is an emerging area of research. While studies specifically focusing on furosine are limited, research on Maillard reaction products (MRPs) in general suggests a potential for modulation of the gut microbial composition.[10] Some MRPs may resist digestion in the upper gastrointestinal tract and become available for fermentation by the colonic microbiota.[4]

Studies on mixed MRPs have shown both positive and negative correlations with different bacterial genera. For instance, some studies have reported a negative correlation between the intake of Amadori compounds and bifidobacteria counts in humans.[10] Conversely, other research suggests that certain MRPs, like melanoidins, may have prebiotic properties, promoting the growth of beneficial bacteria such as Bifidobacterium and Akkermansia.[1] Given that furosine is a derivative of an Amadori product, it is plausible that it could influence the gut microbial ecosystem, although the specific effects remain to be elucidated. Further research is needed to understand the direct impact of furosine on the gut microbiota and the subsequent health implications.

Experimental Protocols for Furosine Determination

Accurate quantification of furosine is crucial for both quality control and risk assessment. The most common analytical approach involves acid hydrolysis of the food sample followed by chromatographic analysis.

Principle

The protein-bound Amadori product (fructosyl-lysine) in the food sample is hydrolyzed with strong acid (typically hydrochloric acid) at high temperatures. This process converts fructosyl-lysine into the more stable and readily detectable furosine. The furosine is then separated and quantified, most commonly by High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

Key Experimental Steps

-

Sample Preparation: The food sample is homogenized and a representative portion is taken for analysis.

-

Acid Hydrolysis: The sample is hydrolyzed with approximately 8 M hydrochloric acid at 110°C for 23 hours. This step is critical for the conversion of fructosyl-lysine to furosine.

-

Cleanup: The hydrolysate is typically filtered and may undergo a solid-phase extraction (SPE) step to remove interfering compounds.[1]

-

Chromatographic Separation: The cleaned-up sample is injected into an HPLC system. Reversed-phase HPLC with an ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC) are common separation techniques.[1][4]

-

Detection and Quantification: Furosine is detected by its UV absorbance at 280 nm.[4] Quantification is performed by comparing the peak area of furosine in the sample to that of a known standard.

dot graph Furosine_Analysis_Workflow { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Sample [label="Food Sample", fillcolor="#F1F3F4"]; Hydrolysis [label="Acid Hydrolysis\n(8M HCl, 110°C, 23h)", fillcolor="#FBBC05"]; Cleanup [label="Cleanup\n(Filtration, SPE)", fillcolor="#FBBC05"]; HPLC [label="HPLC Separation\n(RP-HPLC or HILIC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="UV Detection\n(280 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Node Definitions Sample [label="Food Sample Homogenization", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Acid Hydrolysis\n(e.g., 8M HCl, 110°C, 23h)", fillcolor="#FBBC05", fontcolor="#202124"]; Cleanup [label="Sample Cleanup\n(e.g., Filtration, Solid-Phase Extraction)", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="HPLC Separation\n(e.g., Reversed-Phase with Ion-Pairing\nor HILIC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="UV Detection\n(at 280 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Data Analysis and Quantification\n(Comparison with Standard)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions Sample -> Hydrolysis; Hydrolysis -> Cleanup; Cleanup -> HPLC; HPLC -> Detection; Detection -> Quantification; }

Figure 3: Experimental Workflow for Furosine Analysis.

Conclusion and Future Perspectives

Furosine is a compound of significant biological relevance in processed foods. Its role as a reliable indicator of heat treatment and lysine damage is well-established and integral to food quality assessment. However, emerging toxicological data, particularly concerning its effects on the liver and kidneys, necessitate a more thorough risk assessment of dietary furosine intake. The potential for furosine to interact with and modulate the gut microbiota opens a new avenue for research that could have profound implications for understanding its overall impact on human health.

Future research should focus on:

-

Elucidating the specific mechanisms of furosine-induced toxicity at the molecular level.

-

Investigating the direct effects of purified furosine on the composition and function of the gut microbiota in both in vitro and in vivo models.

-

Conducting long-term exposure studies in animals to better understand the chronic effects of dietary furosine.

-

Developing a comprehensive database of furosine content in a wider range of processed foods to improve dietary exposure assessments.

A deeper understanding of the biological significance of furosine will enable the development of strategies to mitigate its formation in processed foods, thereby enhancing food safety and nutritional quality. This knowledge is also critical for drug development professionals, as the interaction of food-derived compounds like furosine with physiological pathways and the gut microbiome can have implications for drug metabolism and efficacy.

References

- 1. modishproject.com [modishproject.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Metabolism of Maillard reaction products by the human gut microbiota--implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Demonstrating a link between diet, gut microbiota and brain: 14C radioactivity identified in the brain following gut microbial fermentation of 14C-radiolabeled tyrosine in a pig model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Maillard reaction products modulate gut microbiota composition in adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Phytonutrients: Sources, bioavailability, interaction with gut microbiota, and their impacts on human health [frontiersin.org]

- 10. Elucidating a potential role of the infant gut microbiome on the bioavailability of L-tyrosine in phenylketonuria | bioRxiv [biorxiv.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to ε-N-2-furoylmethyl-L-lysine (Furosine)

Audience: Researchers, scientists, and drug development professionals.

Abstract

ε-N-2-furoylmethyl-L-lysine, commonly known as furosine, is a significant compound formed during the early stages of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating.[1][2] Initially identified in heat-processed foods, particularly dairy products, furosine has become a crucial indicator of the extent of thermal processing and storage conditions.[3] Beyond its role as a quality marker, recent research has unveiled its biological activities, including cytotoxic effects on various cell lines, implicating it in cellular processes such as apoptosis and necroptosis.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, analytical methodologies for quantification, and the known biological signaling pathways affected by furosine. Detailed experimental protocols and visual representations of key pathways are included to support researchers and professionals in the fields of food science, toxicology, and drug development.

Chemical Structure and Physicochemical Properties

Furosine is an amino acid derivative formed from the acid hydrolysis of the Amadori product, N-ε-fructosyllysine.[6] Its structure consists of a lysine molecule where the ε-amino group is substituted with a 2-furoylmethyl group.

Chemical Structure:

-

IUPAC Name: (2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid[7]

-

Synonyms: Furosine, ε-N-(2-furoylmethyl)-L-lysine, FML[2]

-

CAS Number: 19746-33-9 (for the base compound)[8]

The following table summarizes the key physicochemical properties of furosine and its commonly used salt form, furosine dihydrochloride.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈N₂O₄ | [2] |

| Molecular Weight | 254.28 g/mol | [2] |

| Melting Point | ~140 °C (for Furosine hydrochloride) | [9] |

| Boiling Point | 462.7 °C at 760 mmHg | [10] |

| Density | 1.209 g/cm³ | [10] |

| Aqueous Solubility | Soluble | [9] |

| Solubility in Organics | Slightly soluble in acetonitrile and methanol (0.1-1 mg/ml) | [11] |

| Predicted pKa | 2.50 ± 0.24 | [10] |

Formation and Synthesis

Furosine is not naturally present in raw foods but is formed as a result of the Maillard reaction. The initial reaction between the ε-amino group of a lysine residue and a reducing sugar (e.g., glucose, lactose) forms a Schiff base, which then rearranges to the more stable Amadori product (e.g., N-ε-fructosyllysine). During strong acid hydrolysis of proteins for amino acid analysis, this Amadori product is converted to furosine.[6]

Experimental Protocol: Synthesis of Furosine Precursor (N-ε-fructosyllysine)

Materials:

-

Fmoc-α-protected L-lysine

-

D-glucose

-

Methanol (reflux grade)

-

Piperidine solution (20% in DMF) for deprotection

-

Hydrochloric acid (for final hydrolysis to furosine)

Procedure:

-

Reaction: Dissolve Fmoc-α-protected L-lysine and an equimolar amount of D-glucose in methanol.

-

Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure.

-

Deprotection: Treat the resulting residue with a 20% piperidine solution in dimethylformamide (DMF) to remove the Fmoc protecting group.

-

Purification: Purify the crude N-ε-fructosyllysine using appropriate chromatographic techniques (e.g., ion-exchange chromatography).

-

Hydrolysis to Furosine: The purified N-ε-fructosyllysine can be subjected to strong acid hydrolysis (e.g., 6 M HCl at 110°C for 23 hours) to yield furosine.[3]

Analytical Methodologies

The quantification of furosine is essential for assessing the quality of heat-processed foods and for toxicological studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

Experimental Protocol: Quantification of Furosine in Milk by RP-HPLC

This protocol is adapted from the ion-pair reversed-phase HPLC method.[3]

Sample Preparation (Acid Hydrolysis):

-

To 2 mL of a fermented milk sample, add 6 mL of 10.6 M hydrochloric acid in a screw-cap Pyrex tube.

-

Purge the tube with nitrogen gas for 2 minutes to expel oxygen.

-

Seal the tube tightly and heat at 110°C for 23 hours.

-

Cool the hydrolysate to room temperature and filter through a Whatman No. 4 filter paper.

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 10 mL of deionized water.

-

Load 0.5 mL of the filtered hydrolysate onto the cartridge.

-

Wash the cartridge with 10 mL of deionized water to remove interfering substances.

-

Elute the furosine fraction with 3 mL of 3 M hydrochloric acid.

-

Evaporate the eluate to dryness under vacuum.

-

Reconstitute the dried residue in 1 mL of the mobile phase and filter through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

-

HPLC System: Standard HPLC with UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in water) and Solvent B (Methanol).

-

Flow Rate: 0.6 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 10 µL.

Experimental Protocol: Quantification of Furosine by UPLC-MS/MS

This method provides higher sensitivity and selectivity.[13]

Sample Preparation:

-

Hydrolyze the sample (e.g., 2 µg of protein) with 7.4 M HCl at 110°C for 20 hours.[12]

-

Dry the hydrolysate and dissolve the residue in ultrapure water.

-

Perform SPE cleanup using a C18 cartridge as described in the HPLC method.

UPLC-MS/MS Conditions:

-

UPLC System: Acquity UPLC or similar.

-

Column: Acquity HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with Solvent A (water) and Solvent B (acetonitrile).

-

Flow Rate: As per column specifications, typically 0.2-0.4 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) positive.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for furosine and an internal standard if used.

Biological Activity and Signaling Pathways

Furosine has been shown to exert cytotoxic effects, particularly on kidney (Hek293) and liver (HepG2) cells.[4] High doses of furosine can induce cell apoptosis and activate inflammatory necrosis responses.[4]

Furosine-Induced Necroptosis

Furosine has been demonstrated to trigger necroptosis, a form of programmed necrosis, in hepatocytes. This process is mediated by the RIPK1/RIPK3/MLKL signaling pathway. The diagram below illustrates this pathway.

References

- 1. sers.unilever.com [sers.unilever.com]

- 2. miltenyibiotec.com [miltenyibiotec.com]

- 3. agriscigroup.us [agriscigroup.us]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. criver.com [criver.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Furosine dihydrochloride | CAS#:157974-36-2 | Chemsrc [chemsrc.com]

- 9. biosynth.com [biosynth.com]

- 10. mdpi.com [mdpi.com]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of Furosine (Nε-(2-Furoylmethyl)-l-lysine) in Different Parts of Velvet Antler with Various Processing Methods and Factors Affecting Its Formation [mdpi.com]

An In-depth Technical Guide on the Toxicological Assessment of Furosine Consumption

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furosine (ε-N-2-furoylmethyl-L-lysine), a Maillard reaction product formed during the heat processing of foods, has garnered increasing attention regarding its potential toxicological effects. This technical guide provides a comprehensive overview of the current state of knowledge on the toxicological assessment of furosine consumption. It is intended for researchers, scientists, and drug development professionals involved in food safety, toxicology, and related fields. This document summarizes key findings on the absorption, distribution, metabolism, and excretion (ADME), as well as the acute, chronic, genetic, and reproductive toxicity of furosine. Detailed experimental protocols and visual representations of key signaling pathways are provided to facilitate a deeper understanding and guide future research.

Introduction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is ubiquitous in thermally processed foods. While it contributes to desirable flavors and colors, it also leads to the formation of various compounds, including furosine. Furosine is considered an early-stage indicator of the Maillard reaction and is found in a wide range of food products such as dairy products, baked goods, and cereals.[1][2][3] Given its widespread presence in the human diet, a thorough toxicological evaluation is imperative to assess its potential risks to human health. This guide synthesizes the existing scientific literature on the toxicological profile of furosine.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is fundamental to assessing its potential toxicity. Limited but informative studies have shed light on the toxicokinetics of furosine.

Absorption and Distribution

Following oral administration in mice, furosine is absorbed, with peak serum concentrations observed approximately 30 minutes post-ingestion.[4] It distributes to various organs, with the liver and kidneys being identified as primary target organs for its toxic effects.[1][3][4]

Metabolism and Excretion

The metabolic fate of furosine is an area of active investigation. One study identified lysophosphatidylcholine 18:0 (LPC (18:0)) as a critical metabolite in the liver, suggesting that the toxicity of furosine may be mediated, at least in part, by its metabolites.[5] Further research is needed to fully elucidate the metabolic pathways and excretion routes of furosine and its metabolites.

Toxicological Profile

Acute Toxicity

Acute toxicity studies in mice have demonstrated that high doses of furosine can induce adverse effects. Oral administration of furosine at a dose of 0.24 g/kg body weight resulted in significant changes in biochemical indicators related to liver and kidney function within 4 to 12 hours.[1][4] These studies pinpoint the liver and kidneys as the primary target organs for acute furosine toxicity.[1][4]

Chronic Toxicity

Longer-term exposure to furosine has been shown to cause more pronounced toxic effects. A 35-day chronic toxicity study in mice revealed that furosine administration led to inhibition of body weight gain and pathological damage to the liver and kidney.[1][4] A 42-day study with daily oral doses of 0.1, 0.25, and 0.5 g/kg body weight also resulted in liver damage, as evidenced by increased serum levels of liver enzymes.[5]

Genotoxicity and Mutagenicity

In vitro studies have shown that furosine can induce DNA damage in human cell lines.[2][6] Kidney (HEK-293) and liver (HepG2) cell lines were found to be particularly sensitive, with significant DNA damage observed at concentrations as low as 50 mg/L.[2][6] However, the Ames assay, a widely used test for mutagenicity, indicated that furosine does not have mutagenic effects on Salmonella typhimurium strains TA100 and TA1535.[2][6] This suggests that furosine is genotoxic, causing DNA damage that may lead to cell death, but it does not appear to be a direct mutagen.[2]

Reproductive Toxicity

Preliminary studies on male reproductive toxicity have indicated that furosine may have adverse effects. A 42-day study in male mice with oral administration of furosine at doses of 0.1, 0.25, and 0.5 g/kg body weight resulted in altered testicle index, hormone levels, and sperm quality, along with pathological damage to the testicular tissue.[1]

Carcinogenicity

Currently, there is a lack of long-term carcinogenicity studies on furosine. Given its genotoxic potential, this is a critical data gap that needs to be addressed in future research.

Mechanistic Insights: Signaling Pathways

Research into the molecular mechanisms underlying furosine toxicity has identified several key signaling pathways.

Induction of Necroptosis in Hepatocytes

In liver cells, furosine has been shown to trigger necroptosis, a form of programmed cell death. This is mediated by the upregulation of lysophosphatidylcholine (LPC) 18:0, which in turn activates the Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1)/RIPK3/Mixed Lineage Kinase domain-like protein (MLKL) signaling pathway.[5]

Caption: Furosine-induced necroptosis signaling pathway in hepatocytes.

Toxicity in Sertoli Cells

In the context of reproductive toxicity, furosine has been found to upregulate Phosphatidylethanolamine (PE) (18:0/16:1) in Sertoli cells. This leads to the activation of the Cep55/NF-κB/PI3K/Akt/FOX01/TNF-α pathway, ultimately resulting in testicular tissue damage.[1]

Caption: Furosine-induced toxicity pathway in Sertoli cells.

Data Presentation

Table 1: In Vitro Cytotoxicity and Genotoxicity of Furosine

| Cell Line | Assay | Concentration Range | Key Findings | Reference |

| Hek293 (Kidney) | MTT Assay | 0-2000 mg/L | Significant reduction in cell viability starting at 50 mg/L. | [2][6] |

| HepG2 (Liver) | MTT Assay | 0-2000 mg/L | Significant reduction in cell viability starting at 100 mg/L. | [2][3] |

| SK-N-SH (Neuronal) | MTT Assay | 0-1000 mg/L | Significant reduction in cell viability starting at 150 mg/L. | [2][3] |

| Caco-2 (Intestinal) | MTT Assay | 0-2000 mg/L | Resistant at lower concentrations; significant reduction in viability at ≥ 600 mg/L. | [2][3] |

| Hek293, HepG2, SK-N-SH, Caco-2 | TUNEL Assay | 50-1200 mg/L | Dose-dependent increase in DNA damage. Hek293 most sensitive. | [2][6] |

| S. typhimurium TA100, TA1535 | Ames Assay | Not specified | No mutagenic effects observed. | [2][6] |

Table 2: In Vivo Acute and Chronic Toxicity of Furosine in Mice

| Study Duration | Animal Model | Dosing Regimen | Key Findings | Reference |

| Acute (4-12 hours) | CD-1 or ICR Mice | Single oral gavage (0.24 g/kg b.w.) | Altered liver and kidney biochemical parameters. | [1][4] |

| Chronic (35 days) | Mice | Not specified | Inhibition of body weight gain; pathological damage to liver and kidney. | [1][4] |

| Chronic (42 days) | ICR Mice | Daily oral gavage (0.1, 0.25, 0.5 g/kg b.w.) | Dose-dependent liver damage; altered testicular function. | [1][5] |

Table 3: Toxicokinetics of Furosine in Mice after Oral Administration (0.24 g/kg b.w.)

| Time Point | Serum Concentration (µg/L) |

| 0.25 h | ~700 |

| 0.5 h | ~926.6 ± 288.5 (Peak) |

| 1 h | ~600 |

| 2 h | ~200 |

| 4 h | < 100 |

| 6 h | < 100 |

| 12 h | < 100 |

| Data adapted from Li et al. (2018)[4] |

Experimental Protocols

In Vitro Cytotoxicity (MTT Assay)

-

Cell Lines: Human kidney (Hek293), liver (HepG2), neuronal (SK-N-SH), and intestinal (Caco-2) cells.

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 4 x 10^4 cells/well.

-

After 24 hours, expose cells to varying concentrations of furosine (0-2000 mg/L) for another 24 hours.

-

Remove the furosine-containing medium and add MTT solution (e.g., 0.5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).[2]

-

In Vivo Acute Toxicity Study

-

Animal Model: CD-1 or ICR mice (female, 6-week old, 20 ± 2 g).

-

Acclimatization: Animals are acclimatized for at least 5 days with free access to standard diet and water.

-

Procedure:

-

Fast mice for 2 hours prior to dosing.

-

Administer a single dose of furosine (e.g., 0.24 g/kg body weight) dissolved in distilled water via oral gavage.

-

Sacrifice animals at various time points (e.g., 4 and 12 hours) after administration.

-

Collect blood samples for hematology and serum biochemistry analysis (e.g., ALT, AST, creatinine).

-

Dissect liver and kidney for organ weight measurement and histopathological examination.[4]

-

In Vivo Chronic Toxicity Study

-

Animal Model: ICR mice (male and female, 20 ± 2 g).

-

Acclimatization: As per acute toxicity protocol.

-

Procedure:

-

Divide mice into control and treatment groups (e.g., 0.1, 0.25, 0.5 g/kg furosine/day).

-

Administer furosine daily via oral gavage for a specified period (e.g., 42 days).

-

Monitor body weight and general health status throughout the study.

-

At the end of the study, collect blood for biochemical analysis and organs for histopathology.[5]

-

General Experimental Workflow for Toxicological Assessment

Caption: A generalized workflow for the toxicological assessment of a compound like furosine.

Conclusion and Future Directions

The available evidence indicates that furosine consumption, particularly at high doses, poses a toxicological risk, with the liver and kidneys being the primary target organs. The mechanisms of toxicity involve the induction of apoptosis, necroptosis, and inflammation, as well as DNA damage. While initial studies on reproductive toxicity are concerning, further investigation is warranted.

Key data gaps remain, most notably the lack of long-term carcinogenicity data and comprehensive ADME studies. Future research should focus on:

-

Detailed Metabolic Profiling: Elucidating the complete metabolic fate of furosine and identifying all major metabolites.

-

Long-Term Carcinogenicity Studies: Assessing the carcinogenic potential of furosine in rodent models.

-

Developmental and Multi-generational Reproductive Toxicity Studies: To fully characterize the risks to reproduction and development.

-

Dose-Response Modeling: To establish a tolerable daily intake (TDI) for furosine.

A more complete understanding of the toxicological profile of furosine will enable a more accurate risk assessment and inform regulatory guidelines for its presence in food.

References

- 1. researchgate.net [researchgate.net]

- 2. Furosine induces DNA damage and cell death in selected human cell lines: a strong toxicant to kidney Hek-293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicology studies of furosine in vitro/in vivo and exploration of the related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxic Effects of Furosine by Oral Intake on Liver and Kidney and Toxicokinetics Research in Mice Acute Toxicity Model [jstage.jst.go.jp]

- 5. Furosine, a Maillard Reaction Product, Triggers Necroptosis in Hepatocytes by Regulating the RIPK1/RIPK3/MLKL Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Furosine induces DNA damage and cell death in selected human cell lines: a strong toxicant to kidney Hek-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

furosin formation kinetics in dairy products during heating

An In-depth Technical Guide on Furosin Formation Kinetics in Dairy Products During Heating

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ε-N-2-furoylmethyl-L-lysine) is an artificial amino acid that is not naturally present in raw milk or other fresh dairy products.[1] Its formation is a direct consequence of the heat treatment applied during processing, such as pasteurization, ultra-high temperature (UHT) treatment, and drying.[1][2] this compound serves as a crucial indicator of the initial stages of the Maillard reaction, a complex series of chemical reactions between the ε-amino group of amino acids (primarily lysine in milk proteins) and the carbonyl group of reducing sugars (lactose in milk).[3][4]

The Maillard reaction is initiated by heating, leading to the formation of an Amadori compound, specifically ε-N-deoxylactulosyl-L-lysine.[5] This compound is a stable intermediate. This compound itself is then formed from this Amadori product through acid hydrolysis, a step that is performed during the analytical procedure.[1][5] The concentration of this compound is therefore a retrospective measure of the amount of the Amadori product formed, which correlates with the intensity and duration of the heat treatment.[2][6] Consequently, this compound quantification is widely employed as a reliable chemical marker to assess the severity of thermal processing, detect the addition of reconstituted milk powder to fresh milk, and monitor heat damage to proteins which can impact the nutritional quality of dairy products.[7][8][9]

This guide provides a comprehensive overview of the formation kinetics of this compound in dairy products, details the experimental protocols for its quantification, and presents quantitative data from various studies.

Signaling Pathways and Logical Relationships

Maillard Reaction Pathway Leading to this compound

The formation of this compound is a multi-step process initiated by the Maillard reaction. The following diagram illustrates the key chemical transformations from the initial reactants to the formation of the Amadori product and its subsequent conversion to this compound under analytical conditions.

Caption: Maillard reaction pathway for this compound formation.

Experimental Workflow for this compound Quantification

The determination of this compound content in dairy products follows a standardized workflow, from sample acquisition to final quantification. The diagram below outlines the typical logical steps involved in the experimental protocol.

Caption: General experimental workflow for this compound analysis.

Quantitative Data on this compound Formation

The concentration of this compound in dairy products is highly dependent on the type of product, the intensity of the heat treatment, and storage conditions. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Liquid Milk Products

| Milk Type | Heat Treatment | This compound Content (mg/100g protein) | Reference(s) |

| Raw Milk | None | 3 - 5.5 | [8][10] |

| Pasteurized (Low Temp) | HTST (High-Temperature Short-Time) | 4 - 7 | [10][11] |

| Pasteurized (High Temp) | - | 12 - 29 | [12] |

| Extended Shelf Life (ESL) | Varies (Filtration, Direct/Indirect Heating) | 11.7 - 115.2 | [13] |

| UHT (Direct Heating) | ~140-150°C for a few seconds | 43.8 - 100 | [11][12] |

| UHT (Indirect Heating) | ~135-140°C for a few seconds | 100 - 250 | [11][12] |

| Sterilized (in-bottle) | ~110-120°C for 10-20 min | 220 - 372 | [10] |

| Camel Milk (Raw) | None | 6.89 | [14] |

| Camel Milk (Heated) | 135°C | Significantly increased | [14] |

Table 2: this compound Content in Dried and Other Dairy Products

| Dairy Product | Condition | This compound Content (mg/100g protein) | Reference(s) |

| Skim Milk Powder | Varies by production | 50 - 600 | [11][12] |

| Fermented Milk | Commercial samples | 25.4 - 1661.1 | [10][15] |

| Mozzarella Cheese | Industrial Cheesemaking | < 8 | [8] |

| Infant Formulae | Commercial samples | 931.9 - 1550.9 | [16] |

| Milk-cereal baby food | Post-manufacture | 310 - 340 | [17] |

| Milk-cereal baby food | After 9 months storage at 37°C | 426 - 603 | [17] |

Table 3: Kinetic Parameters for this compound Formation in Milk

| Parameter | Value | Heating Conditions | Reference(s) |

| Reaction Order | Pseudo-zero order (initial phase) | 90°C - 140°C | [18][19] |

| Activation Energy (Ea) | 88.7 - 104.1 kJ/mol | 100°C - 120°C | [7][18] |

| Rate Constant (k) at 110°C | 16.3 mg/100g protein/min | Isothermal | [18] |

Experimental Protocols

The quantification of this compound is a standardized process that involves two main stages: sample preparation via acid hydrolysis to convert the Amadori product into this compound, and subsequent analysis by chromatography.

Sample Preparation and Acid Hydrolysis

This step is critical for liberating this compound from its precursor for subsequent analysis.

-

Principle: The ε-N-deoxylactulosyl-L-lysine (Amadori product) formed during heating is hydrolyzed under strong acidic conditions and high temperature to yield furosine.[1]

-

Apparatus: Screw-cap Pyrex® tubes, heating block or oven, nitrogen gas supply.

-

Reagents: Hydrochloric acid (HCl), typically between 7.95 M and 10.6 M.[15][20]

-

Procedure:

-

An accurately weighed or measured amount of the dairy sample (e.g., 0.6 g of powder, 2 mL of liquid milk) is placed into a screw-cap tube.[15][20] The amount should correspond to approximately 30-70 mg of protein.[20]

-

A volume of concentrated HCl (e.g., 6-8 mL) is added to the tube.[15][20]

-

To prevent oxidation during hydrolysis, the headspace of the tube may be purged with nitrogen gas for 1-2 minutes.[15][21]

-

The tube is tightly sealed and placed in a heating block or oven at a constant temperature, typically 110°C, for 23 hours.[15][20]

-

After hydrolysis, the tube is cooled to room temperature. The dark hydrolysate is then filtered (e.g., through Whatman filter paper) to remove solid particles.[15]

-

The filtered hydrolysate is diluted with ultrapure water to a known volume. A small aliquot may be neutralized to a pH of ~7.0 with sodium hydroxide (NaOH) before analysis.[16]

-

-

Rapid Method Variation: Microwave-assisted HCl hydrolysis can significantly reduce the time required. For instance, hydrolysis at 160°C with 8 M HCl can be completed in 40 minutes.[22]

This compound Quantification by Chromatography

Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the most common and robust method for this compound determination.[1][15] Ultra-performance liquid chromatography (UPLC) offers a more rapid analysis.[13]

-

Principle: The diluted and filtered hydrolysate is injected into an HPLC or UPLC system. This compound is separated from other amino acids and components on a reversed-phase column using an ion-pairing agent in the mobile phase. It is then detected by its absorbance of UV light at 280 nm.[1][20]

-

Apparatus: HPLC or UPLC system equipped with a UV or PDA detector, a C18 analytical column (often furosine-dedicated).

-

Chromatographic Conditions (Typical Example for HPLC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: An aqueous solution containing an ion-pairing agent (e.g., sodium heptanesulfonate) and an organic modifier (e.g., acetonitrile), buffered to a specific pH.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Detection: UV detector set to a wavelength of 280 nm.[1]

-

Temperature: Column oven set to a constant temperature (e.g., 30-40°C).

-

-

Rapid Method (UPLC): UPLC systems can achieve complete analysis in under 8 minutes, with some methods reporting a total runtime of 6 minutes and a retention time for furosine of ~1.9 minutes.[21][22]

-

Quantification:

-

A calibration curve is constructed by analyzing a series of furosine standard solutions of known concentrations.[15]

-

The peak area of this compound in the sample chromatogram is measured.

-

The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.[15]

-

The final result is typically expressed as milligrams of this compound per 100 grams of protein in the original sample. This requires a separate determination of the total protein content of the sample (e.g., by the Kjeldahl method).[1]

-

Conclusion

The kinetics of this compound formation in dairy products are a well-established indicator of thermal processing intensity. The formation follows pseudo-zero-order kinetics in its initial phase and is highly dependent on both temperature and heating duration, with activation energies in the range of 88-104 kJ/mol.[7][18] Quantitative analysis reveals a clear distinction in this compound levels between mildly treated products like pasteurized milk and severely heated products such as UHT milk and milk powders. Standardized analytical protocols, primarily based on acid hydrolysis followed by IP-RP-HPLC, provide reliable and reproducible quantification. The data and methodologies presented in this guide serve as a critical resource for quality control, process optimization, and nutritional assessment in the dairy industry and related scientific fields.

References

- 1. Determination of Furosine - Lifeasible [lifeasible.com]

- 2. Effect of quality of milk on maillard reaction and protein oxidation during preparation of cow and buffalo milk khoa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdrfoodlab.com [cdrfoodlab.com]

- 6. v2.pjsir.org [v2.pjsir.org]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of the extent of the Maillard reaction for the quality control of low-heat-treated dairy products [furosine determination]. [agris.fao.org]

- 9. Furosine and other heat treatment indicators for detecting fraud in milk and milk products [air.unimi.it]

- 10. agriscigroup.us [agriscigroup.us]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Effects of different heat treatments on Maillard reaction products and volatile substances of camel milk - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agriscigroup.us [agriscigroup.us]

- 16. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Kinetics of hydroxymethylfurfural, lactulose and furosine formation in milk with different fat content | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. A rapid UPLC method with optimized sample preparation procedures for determination of furosine in milk [agris.fao.org]

- 22. Rapid determination of furosine in milk using microwave-assisted HCl hydrolysis and ultra-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Baseline Occurrence of Furosine in Unprocessed Food Matrices

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furosine (ε-N-2-furoylmethyl-L-lysine) is a well-established chemical marker used to assess the intensity of thermal processing in food and pharmaceutical products. It is not a naturally occurring compound but is formed during the acid hydrolysis of ε-N-deoxylactulosyl-l-lysine, an early-stage Maillard reaction product (Amadori product).[1][2][3] The Maillard reaction, a non-enzymatic browning process, is initiated by heat and involves a chemical reaction between the free amino group of an amino acid (primarily the ε-amino group of lysine) and a reducing sugar.[3][4] Consequently, the presence of furosine in truly unprocessed, raw food items is theoretically zero.

However, low, baseline levels of furosine can be detected in certain raw agricultural commodities. These trace amounts may be attributed to minimal processing steps (such as drying for preservation), storage conditions, or inherent biological processes.[5][6] This guide provides a comprehensive overview of the baseline occurrence of furosine in various unprocessed food items, details the analytical methodologies for its quantification, and illustrates the key chemical and experimental pathways. Understanding these baseline levels is critical for accurately assessing the impact of subsequent processing steps and for ensuring the quality and safety of food and drug products.

Furosine Formation: The Initial Maillard Reaction